molecular formula C7H12N2O2 B126973 Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate CAS No. 158930-48-4

Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate

Cat. No.: B126973
CAS No.: 158930-48-4
M. Wt: 156.18 g/mol
InChI Key: NDYOGNUJWRYXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Indolapril Hydrochloride can be synthesized through a series of chemical reactions involving amide coupling. The process involves the activation of specific carbonyl moieties using N-carboxyanhydrides (NCAs). The reaction sequence includes the formation of anhydrides, followed by the addition of secondary amines. The reaction times can vary, with heating at 45°C shortening the reaction time from 17 to 6 minutes .

Industrial Production Methods: : The industrial production of Indolapril Hydrochloride involves continuous flow synthesis, which allows for efficient and scalable production. This method utilizes in situ infrared analysis to monitor the reaction progress and ensure high yields .

Chemical Reactions Analysis

Types of Reactions: : Indolapril Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products: : The major products formed from these reactions include various derivatives of Indolapril Hydrochloride, which can have different pharmacological properties .

Scientific Research Applications

Indolapril Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Indolapril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Indolapril Hydrochloride reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Indolapril Hydrochloride is unique due to its nonsulfhydryl structure, which reduces the risk of certain side effects associated with sulfhydryl-containing ACE inhibitors. Additionally, its high specificity in suppressing the contractile responses to Angiotensin I makes it a potent antihypertensive agent .

Properties

IUPAC Name

methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYOGNUJWRYXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=NC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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